4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
4-bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11) |
InChI Key |
HZVIIBNALSCFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation and Starting Material Preparation
The pyrrolo[2,3-b]pyridine scaffold is typically halogenated at specific positions using bromine or N-bromosuccinimide (NBS) for bromination and chlorine sources for chlorination. For example, bromination at the 4-position can be achieved using bromine in chloroform or NBS in organic solvents such as dichloromethane or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature for 10 minutes to several hours.
Chlorination at the 2-position is often introduced early in the synthesis, either by using chlorinated pyridine precursors or via regioselective chlorination methods under controlled conditions.
Protection of the Pyrrole Nitrogen
To avoid unwanted side reactions during halogenation or cross-coupling, the nitrogen at position 1 is commonly protected using tosyl (p-toluenesulfonyl) or methoxymethyl groups. Tosylation involves treatment with tosyl chloride and a base such as sodium hydroxide or lithium diisopropylamide (LDA) in solvents like dichloromethane or THF at temperatures from -78 °C to room temperature.
Palladium-Catalyzed Cross-Coupling Reactions
The key step in assembling substituted pyrrolo[2,3-b]pyridines involves Suzuki–Miyaura cross-coupling reactions, which enable the introduction of aryl or heteroaryl groups at specific positions. Typical conditions include:
- Catalyst: [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd2(dba)3,
- Base: potassium carbonate or cesium carbonate,
- Solvent: dioxane/water mixtures or anhydrous toluene,
- Temperature: 80 °C to reflux,
- Reaction time: 1 to 16 hours.
These conditions allow selective coupling at the 2- or 4-position, depending on the halogen leaving group and protecting groups present.
Deprotection and Final Functionalization
After coupling, protecting groups are removed using reagents such as tetrabutylammonium fluoride (TBAF) in THF or mild acidic/basic hydrolysis to yield the free pyrrole nitrogen.
Representative Synthesis Example
Reaction Analysis and Optimization
Catalyst and Ligand Selection
Base and Solvent Effects
Temperature and Time
- Moderate heating (80 °C to reflux) balances reaction speed and selectivity.
- Prolonged reaction times (up to 16 hours) may be necessary for complete conversion, especially for sterically hindered substrates.
Data Table: Selected Yields and Conditions from Literature
Additional Notes on Preparation
- Regioselectivity is controlled by the order of halogenation and coupling steps, as well as by protecting groups on the nitrogen atom.
- Side reactions such as over-bromination or undesired diarylation can be minimized by careful stoichiometric control and temperature regulation.
- Purification typically involves standard chromatographic techniques or recrystallization to isolate the target compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form C-C bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridines, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of complex bioactive molecules .
Scientific Research Applications
4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a core structure in the design of kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases.
Chemical Biology: The compound serves as a probe to study biological pathways and molecular interactions.
Material Science: It is utilized in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomers and Halogen-Substituted Derivatives
Key Observations :
- Substituent Position : The placement of halogens significantly impacts reactivity and binding. For example, 4-Bromo-2-chloro derivatives (target compound) may exhibit different electronic effects compared to 5-Bromo-6-chloro isomers due to proximity to the pyrrole nitrogen .
- Synthetic Utility: Ethynyl-substituted analogs (e.g., 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine) are synthesized via Sonogashira coupling, enabling further functionalization .
Functional Group Variations
Key Observations :
- Solubility Modifiers : Ester derivatives (e.g., methyl carboxylates) improve aqueous solubility, critical for pharmacokinetics .
Biological Activity
4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by the presence of both bromine and chlorine atoms, contributes to its distinct reactivity and potential biological activities. This compound has garnered attention in medicinal chemistry for its applications in developing therapeutic agents, particularly in targeting various kinases involved in cancer and inflammatory diseases.
The biological activity of 4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific molecular targets, notably kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, which modulates signaling pathways related to cell proliferation and survival. Notably, it has been identified as an inhibitor of SGK-1 kinase, which plays a crucial role in renal and cardiovascular diseases by mediating electrolyte balance and cell proliferation responses to various stimuli such as aldosterone and thrombin .
Pharmacological Applications
- Cancer Treatment : The compound is being explored for its potential as a kinase inhibitor in cancer therapy. Its ability to inhibit SGK-1 suggests it could be beneficial in treating renal cancers where SGK-1 is overexpressed .
- Inflammatory Diseases : Given its mechanism of action on kinases involved in inflammatory pathways, this compound may also serve as a therapeutic agent for inflammatory conditions.
- Chemical Biology : It is utilized as a molecular probe to study biological pathways and interactions at the cellular level, enhancing our understanding of complex biological systems.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various assays:
- In vitro Studies : Research indicates that 4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine exhibits significant inhibitory activity against SGK-1 with IC50 values indicating potent inhibition at low concentrations. This suggests its potential utility in therapeutic settings where SGK-1 is implicated .
- Comparative Analysis : When compared to similar compounds like 4-Chloro-1H-pyrrolo[2,3-b]pyridine and 4-Bromo-7-azaindole, 4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine demonstrated superior biological activity due to its dual halogenation which enhances its reactivity and binding affinity to target enzymes .
Properties and Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C7H4BrClN2 |
| Molecular Weight | 231.48 g/mol |
| IUPAC Name | 4-bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine |
| InChI | InChI=1S/C7H4BrClN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11) |
| InChI Key | HZVIIBNALSCFTH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=C1Br)C=C(N2)Cl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
